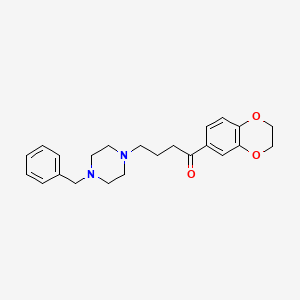
Naphtha, shale oil, hydrocracked, heavy thermal cracked.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a complex combination of hydrocarbons produced by the distillation of products from a thermal cracking process for which the feedstock is hydrocracked shale oil . It is an intermediate hydrocarbon liquid stream derived from the refining of crude oil . It is most usually desulfurized and then catalytically reformed, which rearranges or restructures the hydrocarbon molecules in the naphtha as well as breaking some of the molecules into smaller molecules .
Synthesis Analysis
The synthesis of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involves a process known as hydrocracking. Hydrocracking is a flexible catalytic refining process that can upgrade a large variety of petroleum fractions . It is commonly applied to upgrade the heavier fractions obtained from the distillation of crude oils, including residue .Molecular Structure Analysis
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a complex mixture of hydrocarbons obtained by treating a mineral oil fraction with hydrogen in the presence of a catalyst . It consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 .Chemical Reactions Analysis
The chemical reactions involved in the production of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” include the conversion of heavy molecular weight compounds to lower molecular weight compounds through carbon-carbon bond breaking and hydrogen addition .Physical And Chemical Properties Analysis
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a distillation cut primarily made up of material roughly the same density as finished gasoline . It has a boiling range that can be from 180F to 330F .Mécanisme D'action
The mechanism of action in the production of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involves a bifunctional mechanism. Two distinct types of catalytic sites are required to catalyze the steps in the reaction sequence. The cracking and isomerization reactions take place on the acidic support. The metals provide the hydrogenation function .
Safety and Hazards
“Naphtha, shale oil, hydrocracked, heavy thermal cracked” is a flammable liquid and vapour. It may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness. It may cause cancer, genetic defects, damage fertility, and the unborn child. It causes damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects .
Orientations Futures
The future directions of “Naphtha, shale oil, hydrocracked, heavy thermal cracked” involve the continuous improvement of the hydrocracking process to produce products that meet or exceed all of the present environmental regulations . Refiners can adjust the cut points of heavy naphtha to shift volume into light naphtha and/or kerosene, and to reduce the volume going to the reformer .
Propriétés
Numéro CAS |
195459-25-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
0 |
Synonymes |
Naphtha, shale oil, hydrocracked, heavy thermal cracked. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






